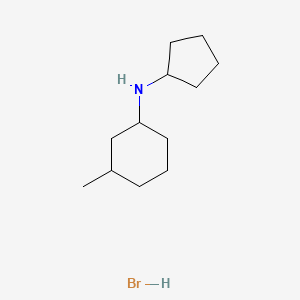
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide
Übersicht
Beschreibung
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide: is a chemical compound with the molecular formula C12H23N·HBr It is known for its unique structure, which includes a cyclopentyl group attached to a methylcyclohexanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-methylcyclohexanamine hydrobromide typically involves the following steps:
Formation of the cyclopentyl group: This can be achieved through the cyclization of a suitable precursor, such as a linear alkyl chain, under acidic or basic conditions.
Attachment of the methyl group: The methyl group is introduced through alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.
Formation of the amine group: The amine group is introduced through reductive amination, where a suitable ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the hydrobromide salt: The final step involves the reaction of the free amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification steps: These include crystallization, filtration, and drying to obtain the pure hydrobromide salt.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-3-methylcyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide can be compared with other similar compounds, such as:
N-Cyclopentyl-4-methylcyclohexanamine hydrobromide: Similar structure but with the methyl group in a different position.
N-Cyclopentyl-3-ethylcyclohexanamine hydrobromide: Similar structure but with an ethyl group instead of a methyl group.
N-Cyclopentyl-3-methylcyclohexanamine hydrochloride: Similar structure but with a different counterion (chloride instead of bromide).
The uniqueness of this compound lies in its specific structure and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-methylcyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.BrH/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11;/h10-13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAQTVPJCNAXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2CCCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


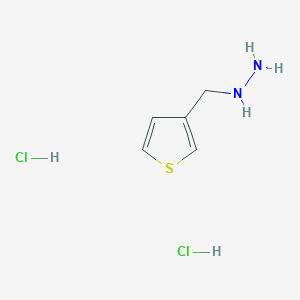
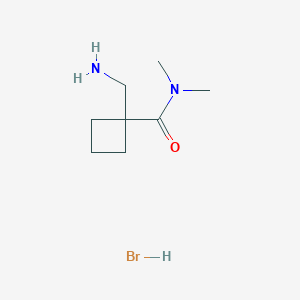
![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)
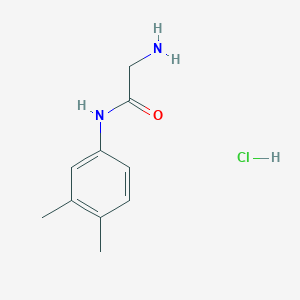

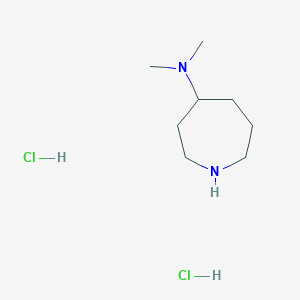
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride](/img/structure/B1379689.png)
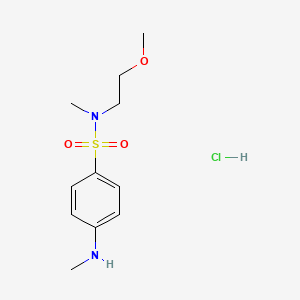
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)
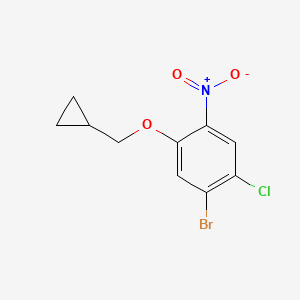
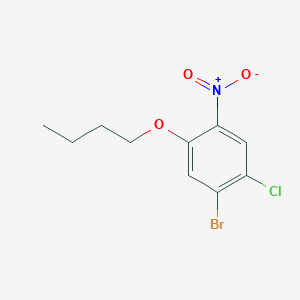
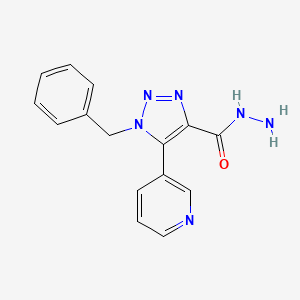

![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
